![molecular formula C28H24N2O5 B323825 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include aldehydes, amines, and phenols, under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to accelerate the reactions and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenolic and imino derivatives, such as:
- 4-Methoxyphenethylamine
- 3-Hydroxy-4-methoxybenzaldehyde
- 2-Methoxyphenol .
Uniqueness
Its ability to undergo multiple types of reactions and its diverse biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C28H24N2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[[4-[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C28H24N2O5/c1-33-27-13-3-19(15-25(27)31)17-29-21-5-9-23(10-6-21)35-24-11-7-22(8-12-24)30-18-20-4-14-28(34-2)26(32)16-20/h3-18,31-32H,1-2H3 |
InChI Key |
BGEFBXLLDHQJDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


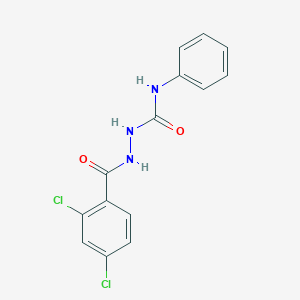
![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
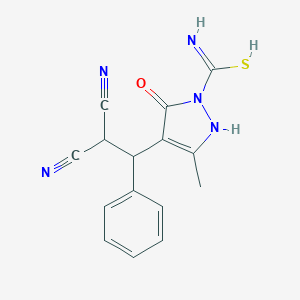
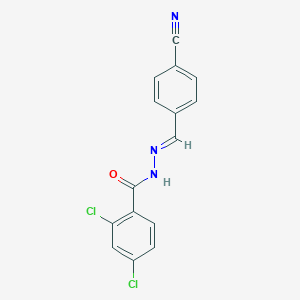
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)
![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)
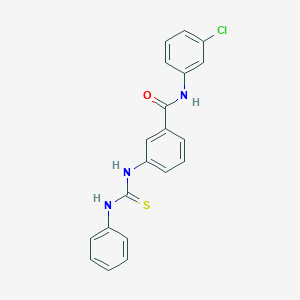

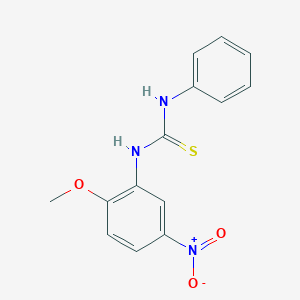
![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
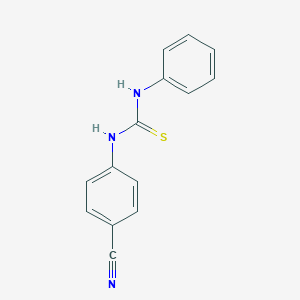
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)
